![molecular formula C16H20N4O5 B2544871 Morpholin-4-yl 4-[(3-nitrophenyl)carbonyl]piperazinyl ketone CAS No. 695170-93-5](/img/structure/B2544871.png)
Morpholin-4-yl 4-[(3-nitrophenyl)carbonyl]piperazinyl ketone
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Description
Morpholin-4-yl 4-[(3-nitrophenyl)carbonyl]piperazinyl ketone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry and drug development. This compound is a ketone derivative of piperazine, which is a heterocyclic organic compound that contains a nitrogen atom in its ring structure. The nitrophenyl carbonyl group attached to the piperazine ring in this compound makes it a potent and selective inhibitor of certain enzymes, which has led to its use in various scientific studies.
Scientific Research Applications
Synthetic and Pharmaceutical Applications
Piperazine and morpholine derivatives, including compounds similar to "Morpholin-4-yl 4-[(3-nitrophenyl)carbonyl]piperazinyl ketone," exhibit a broad spectrum of pharmaceutical applications. Recent scientific investigations have developed various new methods for the synthesis of these derivatives. These compounds are noted for their potent pharmacophoric activities, indicating their significance in medicinal chemistry and drug design. The review by Al-Ghorbani Mohammed et al. (2015) highlights the current trends in the synthesis of piperazine and morpholine analogues and outlines their significant pharmacophoric activities Al-Ghorbani Mohammed et al., 2015.
Antioxidant Activity Analysis
The role of compounds in determining antioxidant activity is crucial in various fields, including food engineering, medicine, and pharmacy. Analytical methods, such as spectrophotometry and electrochemical (bio)sensors, have been applied to assess the antioxidant capacity of complex samples, including those containing morpholine derivatives. Munteanu and Apetrei (2021) provide a critical review of these tests, discussing their applicability, advantages, and disadvantages Munteanu & Apetrei, 2021.
Environmental and Analytical Chemistry
Compounds like "Morpholin-4-yl 4-[(3-nitrophenyl)carbonyl]piperazinyl ketone" are analyzed in environmental samples to understand their behavior and impact. For instance, the adsorption behavior of phenolic compounds on activated carbon has been studied, with implications for water treatment technologies. Such research aids in the development of methods for the removal of organic pollutants from water. Kumar et al. (2007) explored the equilibrium and kinetics of phenol and nitrophenol adsorption, providing insights into the efficiency of activated carbon in removing these compounds from water Kumar et al., 2007.
properties
IUPAC Name |
[4-(morpholine-4-carbonyl)piperazin-1-yl]-(3-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O5/c21-15(13-2-1-3-14(12-13)20(23)24)17-4-6-18(7-5-17)16(22)19-8-10-25-11-9-19/h1-3,12H,4-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHHQIHFJWSNSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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